2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate
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Description
“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate” is a chemical compound. It is related to 2,2,4-trimethyl-1,2-dihydroquinoline , which is an organic compound with diverse applications in scientific research.
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a related compound, has been studied extensively . The synthesis involves the heterogeneous catalytic condensation of aniline with acetone . Efficient materials for this process include Zn2+, Sn2+, and Cu2+ exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 . Among these catalysts, Zn0.5TPA/Al2O3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .Scientific Research Applications
Synthesis and Crystallography
The synthesis of 1,2-dihydro-2,2,4-trimethylquinoline derivatives, as explored by Fotie et al. (2014), showcases the chemical versatility and potential application in materials science and organic synthesis. These compounds exhibit unique crystal structures, which are crucial for understanding molecular interactions and designing novel materials with specific properties (Fotie et al., 2014).
Chemical Transformations and Biological Activity
Research on the reactivity and transformation of related compounds, as demonstrated by Novikov et al. (2005), underlines their potential in creating biologically active molecules through cycloaddition reactions. This type of chemical reactivity is fundamental for the development of new pharmaceuticals and understanding biological mechanisms (Novikov et al., 2005).
Anticancer and Antifungal Applications
The synthesis of 4-tetrazolyl-3,4-dihydroquinazoline derivatives with anticancer activity, as reported by Xiong et al. (2022), highlights the therapeutic potential of these compounds. Their ability to inhibit breast cancer cells underlines the significance of quinoline derivatives in medicinal chemistry for developing new anticancer treatments (Xiong et al., 2022). Similarly, Xu et al. (2007) discuss the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showing good antifungal activities, illustrating the potential of these compounds in addressing fungal infections (Xu et al., 2007).
Fluorescence and DNA Binding
The preparation of intercalating dye thiazole orange and derivatives by Deligeorgiev et al. (1995) represents an application in biochemistry for studying DNA. These compounds serve as non-covalent labels for nucleic acids, providing tools for the visualization and analysis of genetic material (Deligeorgiev et al., 1995).
properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21-17-8-7-15(10-16(12)17)23-18(22)13-5-4-6-14(20)9-13/h4-11,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPJEZKOVWECFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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